molecular formula C9H6Cl2N4O3 B5889630 5-(2,4-dichlorophenoxy)-1-methyl-3-nitro-1H-1,2,4-triazole

5-(2,4-dichlorophenoxy)-1-methyl-3-nitro-1H-1,2,4-triazole

Cat. No.: B5889630
M. Wt: 289.07 g/mol
InChI Key: WIARROKZIOLREQ-UHFFFAOYSA-N
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Description

5-(2,4-dichlorophenoxy)-1-methyl-3-nitro-1H-1,2,4-triazole is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a dichlorophenoxy group, a nitro group, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4-dichlorophenoxy)-1-methyl-3-nitro-1H-1,2,4-triazole typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(2,4-dichlorophenoxy)-1-methyl-3-nitro-1H-1,2,4-triazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The dichlorophenoxy group can participate in nucleophilic substitution reactions.

    Cyclization: The triazole ring can undergo further cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Substitution: Nucleophiles such as amines and thiols are commonly used.

    Cyclization: Cyclization reactions often require acidic or basic conditions and elevated temperatures.

Major Products

    Reduction of the nitro group: Results in the formation of 5-(2,4-dichlorophenoxy)-1-methyl-3-amino-1H-1,2,4-triazole.

    Substitution reactions: Lead to various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

5-(2,4-dichlorophenoxy)-1-methyl-3-nitro-1H-1,2,4-triazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2,4-dichlorophenoxy)-1-methyl-3-nitro-1H-1,2,4-triazole involves its interaction with specific molecular targets. In plants, it may inhibit key enzymes involved in growth and development. In microorganisms, it can disrupt cellular processes, leading to antimicrobial effects. The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2,4-dichlorophenoxy)-1-methyl-3-nitro-1H-1,2,4-triazole is unique due to the combination of its dichlorophenoxy group, nitro group, and triazole ring. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.

Properties

IUPAC Name

5-(2,4-dichlorophenoxy)-1-methyl-3-nitro-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2N4O3/c1-14-9(12-8(13-14)15(16)17)18-7-3-2-5(10)4-6(7)11/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIARROKZIOLREQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC(=N1)[N+](=O)[O-])OC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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